molecular formula C10H20ClNO2 B1342674 Ethyl 3-(piperidin-2-yl)propanoate hydrochloride CAS No. 7599-21-5

Ethyl 3-(piperidin-2-yl)propanoate hydrochloride

Cat. No. B1342674
CAS RN: 7599-21-5
M. Wt: 221.72 g/mol
InChI Key: UUIUUTOUWUKVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(piperidin-2-yl)propanoate hydrochloride is a chemical compound with the CAS Number: 7599-21-5 . It has a molecular weight of 221.73 . The IUPAC name for this compound is ethyl 3- (2-piperidinyl)propanoate hydrochloride .


Molecular Structure Analysis

The InChI code for Ethyl 3-(piperidin-2-yl)propanoate hydrochloride is 1S/C10H19NO2.ClH/c1-2-13-10 (12)7-6-9-5-3-4-8-11-9;/h9,11H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3-(piperidin-2-yl)propanoate hydrochloride is a powder . It has a melting point range of 111-116 degrees Celsius .

Scientific Research Applications

1. Anticancer Properties

Ethyl 3-(piperidin-2-yl)propanoate hydrochloride and its derivatives have shown promise as anticancer agents. A study by (Dimmock et al., 1998) demonstrated significant cytotoxicity toward various cell lines, including murine and human tumors, indicating potential for treating cancers like colon cancer.

2. Biomedical Applications

In the field of biomedical materials, derivatives of ethyl 3-(piperidin-2-yl)propanoate hydrochloride have been utilized. For instance, (Martino et al., 2012) explored the use of these compounds in the synthesis of biodegradable polymers, potentially useful in gene delivery and other biomedical applications.

3. Antimicrobial Activities

Research on ethyl 3-(piperidin-2-yl)propanoate hydrochloride derivatives has also included antimicrobial studies. A study conducted by (Ovonramwen et al., 2019) synthesized and characterized a novel compound for its moderate antimicrobial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus.

4. Neuropharmacological Research

This compound has been part of research in neuropharmacology as well. Studies like those by (Price et al., 2005) have investigated its analogues for potential modulation of cannabinoid receptors, contributing to our understanding of neurological processes and potential therapeutic applications.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3-piperidin-2-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-6-9-5-3-4-8-11-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIUUTOUWUKVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(piperidin-2-yl)propanoate hydrochloride

CAS RN

7599-21-5
Record name NSC405972
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.